Ferrous bisglycinate

Overview

Description

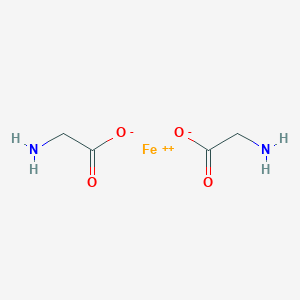

Ferrous bisglycinate is an iron (II) chelate compound formed by the reaction of ferrous ions with glycine. It is commonly used as a dietary supplement to prevent or treat iron deficiency and iron deficiency anemia. This compound is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .

Mechanism of Action

Target of Action

Ferrous bisglycinate primarily targets the body’s iron stores. Iron is vital for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen . Iron deficiency can lead to anemia, which can cause a host of health problems .

Mode of Action

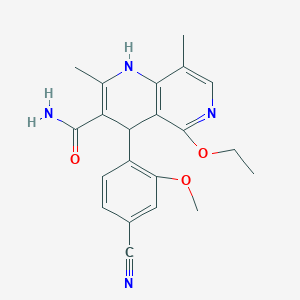

This compound is a chelate that forms a ring structure when reacting with glycine . This compound acts as both a chelate and a nutritionally functional molecule . It is absorbed like an amino acid by the cells of the small intestine without the usual irritation and constipation associated with other forms of iron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the production of red blood cells and hemoglobin. By increasing the body’s iron stores, this compound aids in the production of these vital components. This helps to prevent and treat iron deficiency and iron deficiency anemia .

Pharmacokinetics

The absorption of iron from this compound is regulated through the same physiological mechanisms as other inorganic forms of iron . Following oral administration, this compound adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine. It is subsequently hydrolyzed into its iron and glycine components .

Result of Action

The primary molecular effect of this compound is the increase in the body’s iron stores. This leads to an increase in the production of red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen . At the cellular level, this compound enhances the penetration into cells, facilitating higher intra-cellular absorption of minerals .

Biochemical Analysis

Biochemical Properties

Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . It is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolyzed into its iron and glycine components . The absorption of iron from this compound is regulated through the same physiological mechanisms as other inorganic forms of iron .

Cellular Effects

This compound has been shown to increase hemoglobin concentrations and reduce gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations were observed among children .

Molecular Mechanism

This compound acts as both a chelate and a nutritionally functional compound . When it reacts with glycine, it forms a ring structure . This structure allows it to be absorbed into the intestinal intraluminal pool of inorganic, non-haem iron .

Temporal Effects in Laboratory Settings

In a systematic review, it was found that supplementation with this compound for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women . This suggests that the effects of this compound can change over time in a laboratory setting.

Dosage Effects in Animal Models

In an animal model, this compound chelate normalized microbiota and prevented colitis . The safety margin of this compound chelate was up to 500mg/kg higher than other oral iron forms .

Metabolic Pathways

This compound adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine . It is then hydrolyzed into its iron and glycine components .

Transport and Distribution

This compound is transported into enterocytes via the divalent metal transporter 1 (DMT1) like ferrous sulfate . Zinc-regulated transporter (ZRT) and iron-regulated transporter (IRT)-like protein 14 (Zip14) may play a certain role in the intestinal iron transport .

Subcellular Localization

After absorption, it is known to contribute to the intracellular pool of iron, which is crucial for various cellular functions, including the synthesis of hemoglobin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction forms a chelate complex where the ferrous ion is bonded to two glycine molecules. The process involves:

- Dissolving reduced iron in an aqueous solution.

- Adding glycine and citric acid to the solution.

- Allowing the reaction to proceed under controlled temperature and pH conditions.

- Spray drying the resulting product without removing the citric acid .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures the product is highly hygroscopic and may contain variable amounts of water. The final product is a free-flowing, grey-green, hygroscopic fine powder .

Chemical Reactions Analysis

Types of Reactions: Ferrous bisglycinate undergoes various chemical reactions, including:

Oxidation: The ferrous ion (Fe^2+) can be oxidized to ferric ion (Fe^3+).

Reduction: Under certain conditions, the ferric ion can be reduced back to ferrous ion.

Substitution: The glycine ligands can be substituted by other ligands in the presence of stronger chelating agents.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide in an acidic medium.

Reduction: Reducing agents like ascorbic acid.

Substitution: Strong chelating agents like ethylenediaminetetraacetic acid (EDTA).

Major Products:

Oxidation: Ferric bisglycinate.

Reduction: this compound.

Substitution: Complexes with other ligands.

Scientific Research Applications

Ferrous bisglycinate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chelation and coordination chemistry.

Biology: Investigated for its role in iron metabolism and transport in biological systems.

Industry: Used in food fortification and dietary supplements to enhance iron intake.

Comparison with Similar Compounds

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

Comparison:

- Bioavailability: Ferrous bisglycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Gastrointestinal Side Effects: this compound is associated with fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelate structure of this compound makes it more stable and less affected by dietary inhibitors of iron absorption .

This compound stands out due to its superior bioavailability, reduced side effects, and stability, making it a preferred choice for iron supplementation.

Properties

CAS No. |

20150-34-9 |

|---|---|

Molecular Formula |

C4H6FeN2O4 |

Molecular Weight |

201.95 g/mol |

IUPAC Name |

2-azanidylacetate;iron(4+) |

InChI |

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2 |

InChI Key |

MECJLZIFMOMXPW-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] |

Canonical SMILES |

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4] |

Key on ui other cas no. |

20150-34-9 |

Pictograms |

Irritant |

Synonyms |

Bis(glycinato)iron; Bis(glycinato-N,O)iron ; B-Traxim 2C Fe; Bis(glycinato)iron; Fechel; Ferrochel; Ferrous Bisglycinate; Ferrous Glycinate; Iron Bisglycinate; Iron Glycinate; Iron Preparation SE_x000B_ |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

dimethyl-](/img/structure/B45161.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)